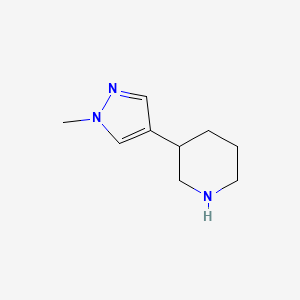

3-(1-methyl-1H-pyrazol-4-yl)piperidine

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

3-(1-methylpyrazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-7-9(6-11-12)8-3-2-4-10-5-8/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNNCYGEVJOKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 3-(1-methyl-1H-pyrazol-4-yl)piperidine

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3-(1-methyl-1H-pyrazol-4-yl)piperidine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from publicly available databases and extrapolates data from closely related analogues.

Core Chemical Properties

The fundamental chemical identifiers and predicted properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₃ | PubChem[1] |

| Molecular Weight | 165.24 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1367977-59-0 | BLDpharm[2] |

| InChI Key | CTNNCYGEVJOKGG-UHFFFAOYSA-N | PubChem[1] |

| Predicted XlogP | 0.3 | PubChem[1] |

| Predicted Hydrogen Bond Donors | 1 | ChemScene[3] |

| Predicted Hydrogen Bond Acceptors | 3 | ChemScene[3] |

| Predicted Rotatable Bonds | 1 | ChemScene[3] |

Spectroscopic Data

| Mass Spectrometry Data (Predicted) | |

| Adduct | m/z |

| [M+H]⁺ | 166.13388 |

| [M+Na]⁺ | 188.11582 |

| [M-H]⁻ | 164.11932 |

| [M+NH₄]⁺ | 183.16042 |

| [M+K]⁺ | 204.08976 |

| Source: | PubChem[1] |

| Predicted Collision Cross Section (CCS) | |

| Adduct | Predicted CCS (Ų) |

| [M+H]⁺ | 138.0 |

| [M+Na]⁺ | 144.2 |

| [M-H]⁻ | 138.6 |

| [M+NH₄]⁺ | 155.3 |

| [M+K]⁺ | 141.1 |

| Source: | PubChem[1] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed.[4][5][6] The following workflow outlines a potential multi-step synthesis.

Experimental Protocol: A Proposed Synthesis

This protocol is a hypothetical adaptation from methodologies used for similar structures.[4][5][6]

Step 1: Synthesis of 4-iodo-1-methyl-1H-pyrazole

-

N-methylation of pyrazole: To a solution of pyrazole in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C. After stirring for a short period, add a methylating agent (e.g., methyl iodide) and allow the reaction to warm to room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product to obtain 1-methyl-1H-pyrazole.

-

Iodination: Dissolve the 1-methyl-1H-pyrazole in a suitable solvent (e.g., DMF or CH₂Cl₂) and cool to 0 °C. Add an iodinating agent (e.g., N-iodosuccinimide) portion-wise. Allow the reaction to proceed at room temperature until completion as monitored by TLC. Work up the reaction by washing with an aqueous solution of sodium thiosulfate and brine. The crude product can be purified by column chromatography to yield 4-iodo-1-methyl-1H-pyrazole.

Step 2: Suzuki Coupling

-

To a reaction vessel, add 4-iodo-1-methyl-1H-pyrazole, a suitable boronic acid or ester of N-Boc-protected piperidine (e.g., N-Boc-piperidine-3-boronic acid pinacol ester), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system (e.g., a mixture of dioxane and water).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-(1-methyl-1H-pyrazol-4-yl)piperidine.

Step 3: Boc-Deprotection

-

Dissolve the N-Boc-3-(1-methyl-1H-pyrazol-4-yl)piperidine in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

-

Add a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane) at 0 °C.

-

Stir the reaction mixture at room temperature for a few hours, monitoring the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free base, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, the pyrazole and piperidine moieties are common scaffolds in medicinal chemistry with a wide range of biological activities.[7][8][9] Derivatives of pyrazole have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.[9] Piperidine-containing compounds are also prevalent in pharmaceuticals, exhibiting diverse pharmacological effects.[7][8]

Safety and Handling

A specific safety data sheet (SDS) for this compound is not publicly available. However, based on the constituent moieties, general laboratory safety precautions should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[10][11][12][13][14] Avoid inhalation of dust or vapors and contact with skin and eyes.[10][13]

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and drug discovery. While direct experimental data on its physicochemical properties are scarce, this guide provides a consolidated overview of its known identifiers, predicted properties, and a plausible synthetic route based on established chemical methodologies for related compounds. Further experimental work is required to fully characterize this molecule and explore its potential biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Methylpyrazole(1453-58-3) 1H NMR spectrum [chemicalbook.com]

- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine synthesis [organic-chemistry.org]

- 8. chemscene.com [chemscene.com]

- 9. 1367977-59-0|3-(1-Methyl-1H-pyrazol-3-yl)piperidine|BLD Pharm [bldpharm.com]

- 10. rsc.org [rsc.org]

- 11. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 12. PubChemLite - this compound (C9H15N3) [pubchemlite.lcsb.uni.lu]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

Structure Elucidation of 3-(1-methyl-1H-pyrazol-4-yl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and pyrazole moieties are prevalent scaffolds in medicinal chemistry, each contributing unique physicochemical properties to bioactive molecules. The combination of these two heterocycles in 3-(1-methyl-1H-pyrazol-4-yl)piperidine presents a novel structural motif with potential applications in drug discovery. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Similarly, the piperidine ring is a common feature in many approved drugs, imparting favorable pharmacokinetic characteristics.[3] This guide provides a comprehensive overview of the structure elucidation of this compound, including a plausible synthetic route and expected analytical data based on closely related structures and predictive models. Due to the limited availability of direct experimental data for this specific compound, this document serves as a predictive guide for researchers working on its synthesis and characterization.

Hypothetical Synthesis

The synthesis of this compound can be envisaged through a multi-step process, adapting established methodologies for the creation of substituted pyrazoles.[4][5] A plausible route involves the initial formation of a β-keto ester from a protected piperidine derivative, followed by condensation with a dimethylformamide acetal to form an enamino-diketone intermediate. Subsequent cyclization with methylhydrazine would yield the desired pyrazole ring system. The final step would involve the deprotection of the piperidine nitrogen.

Experimental Protocol (Hypothetical)

-

Synthesis of tert-butyl 3-(2,4-dioxopentan-3-ylidene)piperidine-1-carboxylate: To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1 mmol) in an appropriate solvent, add N,N-dimethylformamide dimethyl acetal (1.2 mmol). The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure, and the resulting crude β-enamino diketone is used in the next step without further purification.

-

Synthesis of tert-butyl this compound-1-carboxylate: The crude enamino-diketone (1 mmol) is dissolved in ethanol, and methylhydrazine (1.1 mmol) is added. The mixture is refluxed for several hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the protected pyrazole-piperidine derivative.

-

Synthesis of this compound: The tert-butyl this compound-1-carboxylate (1 mmol) is dissolved in a solution of hydrochloric acid in dioxane. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is then removed, and the resulting hydrochloride salt can be neutralized to obtain the free base.

Structure Elucidation: Expected Analytical Data

The definitive confirmation of the structure of this compound would rely on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data based on analysis of similar compounds and predictive tools.[6][7]

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole-H3 | ~7.5 | s | - |

| Pyrazole-H5 | ~7.3 | s | - |

| N-CH₃ | ~3.8 | s | - |

| Piperidine-CH (at C3) | ~2.9-3.1 | m | - |

| Piperidine-CH₂ (at C2, C6) | ~2.6-3.2 | m | - |

| Piperidine-CH₂ (at C4, C5) | ~1.6-2.0 | m | - |

| Piperidine-NH | Variable | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrazole-C3 | ~138 |

| Pyrazole-C4 | ~118 |

| Pyrazole-C5 | ~128 |

| N-CH₃ | ~39 |

| Piperidine-C3 | ~40 |

| Piperidine-C2 | ~50 |

| Piperidine-C6 | ~46 |

| Piperidine-C4 | ~25 |

| Piperidine-C5 | ~31 |

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 166.1339 |

| [M+Na]⁺ | 188.1158 |

| [M+K]⁺ | 204.0898 |

Predicted data from PubChem CID 62405677.[8]

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

- 8. PubChemLite - this compound (C9H15N3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Synthesis of Novel Pyrazole-Piperidine Scaffolds

Introduction

The fusion of pyrazole and piperidine rings into a single molecular scaffold has emerged as a significant strategy in modern medicinal chemistry. Pyrazole moieties are renowned for their diverse pharmacological activities, forming the core of drugs like Celecoxib (a COX-2 inhibitor) and Rimonabant.[1] The piperidine ring, a prevalent N-heterocycle in natural products and pharmaceuticals, often improves physicochemical properties such as solubility and basicity, which can enhance biological activity and pharmacokinetic profiles.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of contemporary synthetic strategies for creating novel pyrazole-piperidine scaffolds, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Core Synthetic Strategies

The construction of pyrazole-piperidine scaffolds can be broadly categorized into two main approaches: multi-component reactions (MCRs) for rapid assembly and multi-step syntheses for constructing more complex, fused systems.

Multi-Component Reactions (MCRs)

MCRs are highly efficient "one-pot" processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[4][5] For pyrazole synthesis, a common MCR involves the reaction of an aldehyde, an active methylene compound (like malononitrile), a β-ketoester, and hydrazine hydrate.[6][7] Piperidine itself is often used as a basic catalyst in these reactions.[7][8]

A representative MCR for a pyran-fused pyrazole is illustrated below. While not a direct pyrazole-piperidine fusion, this demonstrates the principle where piperidine acts as a catalyst to facilitate the formation of a related heterocyclic system.

Multi-Step Synthesis of Fused Pyrazole-Piperidines

For creating directly fused pyrazole-piperidine systems, such as pyrazolo[3,4-c]pyridines, a multi-step approach is often necessary. This allows for precise control over the construction of each heterocyclic ring. A common strategy involves first synthesizing a functionalized piperidine derivative, which then undergoes cyclization with a hydrazine component to form the pyrazole ring.[9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of pyrazole-containing scaffolds, based on procedures reported in the literature.

Protocol 1: Four-Component Synthesis of Pyranopyrazoles

This protocol is adapted from methodologies using piperidine as a catalyst in an aqueous medium.[7]

-

Step 1: Reactant Mixture Preparation

-

In a 100 mL round-bottom flask, combine an aromatic aldehyde (10 mmol), malononitrile (10 mmol, 0.66 g), and ethyl acetoacetate (10 mmol, 1.30 g).

-

Add 20 mL of distilled water to the flask.

-

-

Step 2: Catalysis and Initial Reaction

-

To the stirred mixture, add hydrazine hydrate (10 mmol, 0.5 mL) followed by piperidine (5 mol%, ~0.05 mL).

-

-

Step 3: Reaction Execution

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 20-60 minutes.

-

-

Step 4: Product Isolation and Purification

-

Upon completion, the solid product that precipitates is collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain the pure pyranopyrazole derivative.

-

Protocol 2: Multi-Step Synthesis of a Piperidine-Fused Pyrazolone Core

This protocol is based on the synthesis of a pyrazolo[3,4-c]pyridine scaffold.[9]

-

Step 1: Cyclization to form the Fused Scaffold

-

In a 50 mL flask, dissolve 1-tert-butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate (11 mmol, 2.92 g) and (Tetrahydro-2H-pyran-4-yl)hydrazine (11 mmol, 1.7 g) in 50 mL of ethanol.

-

Add triethylamine (4 mL) and stir the mixture at 60°C for 6 hours.

-

After cooling, dilute the mixture with 100 mL of ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl 3-oxo-2-(tetrahydro-2H-pyran-4-yl)-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate.

-

-

Step 2: Deprotection of the Piperidine Nitrogen

-

Dissolve the product from Step 1 (10 mmol, 3.5 g) in 50 mL of dichloromethane (DCM).

-

Add Dioxane-HCl (25 mL) and stir at room temperature for 30 minutes.

-

Evaporate the solvent to afford the HCl salt of the deprotected piperidine-fused pyrazole, which can be used in the next step without further purification.

-

-

Step 3: Functionalization via Amide Coupling

-

Treat the HCl salt from Step 2 (11 mmol) with an appropriate isocyanate (11 mmol) in DCM in the presence of triethylamine (5 mmol).

-

Stir the reaction at room temperature for 2 hours.

-

Upon completion (monitored by TLC), dilute with DCM, wash with brine, and dry over anhydrous Na2SO4.

-

Concentrate and purify the crude product via chromatography to obtain the final functionalized derivative.

-

Quantitative Data Presentation

The efficiency of synthetic routes is best evaluated through quantitative data. The tables below summarize typical yields for the described synthetic strategies.

Table 1: Representative Yields for Multi-Component Synthesis of Pyranopyrazoles

| Entry | Aldehyde Substituent | Catalyst | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 4-Chlorophenyl | Piperidine | 20 | 93 | [7] |

| 2 | 4-Nitrophenyl | Piperidine | 20 | 91 | [7] |

| 3 | Phenyl | L-histidine | 5 | 92 | [6] |

| 4 | 4-Methoxyphenyl | Nano-ZnO | 60 | 92 |[1] |

Table 2: Biological Activity of Selected Pyrazole-Piperidine/Piperazine Derivatives

| Compound ID | Target Scaffold | Biological Target | Activity Metric (EC50/IC50) | Reference |

|---|---|---|---|---|

| D1 | Myricetin-Pyrazole-Piperazine | Phomopsis sp. (Fungus) | 16.9 µg/mL | [2] |

| D6 | Myricetin-Pyrazole-Piperazine | Xoo (Bacteria) | 18.8 µg/mL | [2] |

| D16 | Myricetin-pyrazole-piperazine | P. capsici (Fungus) | 11.3 µg/mL | [2] |

| 26 | Pyrazole Derivative | COX-2 | Ki = 0.28 nM |[3] |

Application in Drug Discovery: Targeting Signaling Pathways

Pyrazole scaffolds are prominent in drugs that target specific enzymes in signaling pathways. A classic example is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

The COX enzyme converts arachidonic acid into prostaglandins, which are key mediators of inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) work by inhibiting this process. Pyrazole-containing drugs like Celecoxib are selective inhibitors of the COX-2 isoform, which is primarily expressed during inflammation, thereby reducing side effects associated with inhibiting the constitutively expressed COX-1.

Conclusion

The synthesis of novel pyrazole-piperidine scaffolds is a dynamic and productive area of research, driven by the significant therapeutic potential of these hybrid molecules. Efficient methods, particularly multi-component reactions, allow for the rapid generation of diverse chemical libraries. Concurrently, rational multi-step syntheses provide access to more complex and precisely functionalized fused systems. The strategic combination of the pyrazole and piperidine motifs continues to yield compounds with promising biological activities, underscoring the value of this scaffold in modern drug discovery programs.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. iajpr.com [iajpr.com]

Navigating the Uncharted: A Technical Guide to the Potential Biological Activity of 3-(1-methyl-1H-pyrazol-4-yl)piperidine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current state of knowledge regarding the biological activity of the novel chemical entity, 3-(1-methyl-1H-pyrazol-4-yl)piperidine. Extensive literature searches reveal a conspicuous absence of published experimental data on the specific biological functions of this compound. The PubChem database entry for this compound confirms its chemical structure but notes there is "No literature data available for this compound."[1] In light of this, this document provides a comprehensive overview of the potential biological activities of this molecule, predicated on the well-established pharmacological profiles of its constituent pyrazole and piperidine scaffolds. Furthermore, a proposed strategic workflow for the systematic biological characterization of this and other novel chemical entities is presented.

Introduction to this compound

This compound is a heterocyclic small molecule incorporating a 1-methyl-pyrazole ring linked at the 4-position to a piperidine ring at its 3-position. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, are both privileged structures in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[2][3] The combination of these two pharmacophores in a single molecule suggests a potential for diverse biological activities.

Potential Biological Activities Based on Constituent Scaffolds

While direct experimental evidence for the biological activity of this compound is lacking, the extensive pharmacology of pyrazole and piperidine derivatives provides a rational basis for predicting its potential targets and therapeutic applications.

The Pyrazole Moiety: A Versatile Pharmacophore

The pyrazole nucleus is a cornerstone of many biologically active compounds, exhibiting a wide array of pharmacological effects.[2][4] These activities are often attributed to the pyrazole ring's ability to act as a bioisostere for other functional groups, its capacity for hydrogen bonding, and its participation in π-π stacking interactions with biological targets.[3]

A summary of documented biological activities for various pyrazole-containing compounds is presented in Table 1.

| Biological Activity | Examples of Pyrazole-Containing Drugs/Compounds | Therapeutic Area |

| Anti-inflammatory | Celecoxib, Phenylbutazone | Inflammation, Pain |

| Anticancer | Crizotinib, Ruxolitinib | Oncology |

| Antipsychotic | CDPPB | Psychiatry |

| Analgesic | Difenamizole | Pain Management |

| H2-Receptor Agonist | Betazole | Diagnostic Agent |

| Antidepressant | Fezolamide | Psychiatry |

| Anti-obesity | Rimonabant (withdrawn) | Metabolic Disorders |

This table presents examples of drugs containing a pyrazole moiety and is not exhaustive.

Given the prevalence of pyrazole in compounds targeting the central nervous system (CNS), it is plausible that this compound could exhibit activity at CNS receptors or enzymes.

The Piperidine Moiety: A Key Element for CNS Activity

The piperidine ring is another highly privileged scaffold in drug discovery, particularly for agents targeting the central nervous system.[5] Its conformational flexibility and basic nitrogen atom allow for critical interactions with a multitude of receptors and transporters.

Table 2 summarizes some of the common biological targets and activities associated with piperidine-containing molecules.

| Biological Target/Activity | Examples of Piperidine-Containing Drugs/Compounds | Therapeutic Area |

| Histamine H1 Receptor Antagonist | Desloratadine | Allergy |

| Sigma-1 Receptor Ligands | Various experimental compounds | Neurology, Pain |

| Histamine H3 Receptor Ligands | Pitolisant | Narcolepsy |

| Dopamine Receptor Ligands | Haloperidol | Psychiatry |

| Serotonin Receptor Ligands | Paroxetine | Psychiatry |

| Opioid Receptor Agonists | Fentanyl | Pain Management |

This table provides examples of drugs containing a piperidine moiety and is not exhaustive.

The presence of the piperidine ring in this compound strongly suggests that this compound may interact with various G-protein coupled receptors (GPCRs) or ion channels in the CNS. The basic nitrogen of the piperidine is likely to be protonated at physiological pH, enabling ionic interactions with acidic residues in receptor binding pockets.

Proposed Workflow for Biological Characterization

To elucidate the biological activity of this compound, a systematic screening approach is recommended. The following workflow outlines a logical progression from initial broad screening to more focused mechanistic studies.

Experimental Protocols: A General Framework

Based on the proposed workflow, the following general experimental protocols would be applicable for the initial characterization of this compound.

3.1.1. Primary Receptor Screening:

-

Objective: To identify potential biological targets.

-

Methodology: A broad-panel radioligand binding assay screen (e.g., the Eurofins SafetyScreen44 or similar) against a diverse range of GPCRs, ion channels, transporters, and enzymes. The compound would typically be tested at a single high concentration (e.g., 10 µM) to identify significant inhibition of radioligand binding.

3.1.2. In Vitro Cytotoxicity Assay (MTT Assay):

-

Objective: To assess the general cytotoxicity of the compound.

-

Methodology: A cell viability assay, such as the MTT assay, would be performed on a panel of cell lines (e.g., HEK293, HepG2, and a relevant neuronal cell line). Cells are incubated with increasing concentrations of the compound for a specified period (e.g., 24, 48, 72 hours). The conversion of MTT to formazan by metabolically active cells is then quantified spectrophotometrically to determine the concentration at which cell viability is reduced by 50% (IC50).

3.1.3. Dose-Response and Potency Determination (IC50/EC50):

-

Objective: To quantify the potency of the compound at the identified target(s).

-

Methodology: For a validated "hit" from the primary screen, a competition binding assay is performed using a range of concentrations of the test compound against a fixed concentration of a specific radioligand for the target receptor. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value. For functional activity, a relevant cellular assay (e.g., cAMP measurement for GPCRs, or calcium flux assay) would be used to determine the EC50 (for agonists) or the IC50 (for antagonists).

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, its chemical structure, combining the pharmacologically rich pyrazole and piperidine moieties, suggests a high potential for biological activity, particularly within the central nervous system. The lack of existing data presents a clear opportunity for novel research. The systematic workflow and experimental outlines provided in this guide offer a robust framework for initiating the biological characterization of this and other unexplored chemical entities. Future investigations should focus on the initial broad screening to identify primary targets, followed by more detailed in vitro and in vivo studies to elucidate the mechanism of action and potential therapeutic utility of this promising molecule.

References

- 1. PubChemLite - this compound (C9H15N3) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Core for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of clinically successful drugs and a vast library of compounds with diverse pharmacological activities. This technical guide delves into the core therapeutic targets of pyrazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in the ongoing quest for novel therapeutics.

Protein Kinase Inhibition: A Dominant Therapeutic Strategy

Protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating specific protein substrates, are a primary focus for pyrazole-based drug discovery, particularly in oncology. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazole derivatives have proven to be highly effective as ATP-competitive inhibitors, binding to the hinge region of the kinase active site and blocking downstream signaling.

Key Kinase Targets of Pyrazole Derivatives

Several families of protein kinases are potently inhibited by pyrazole-containing compounds. These include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase crucial for cell proliferation and survival.[1][2][3][4]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][4]

-

Cyclin-Dependent Kinases (CDKs): Serine/threonine kinases that control the progression of the cell cycle.[5][6][7][8][9][10]

-

Janus Kinases (JAKs): Non-receptor tyrosine kinases involved in cytokine signaling pathways that regulate inflammation and immunity.[11][12]

-

BRAF Kinase: A serine/threonine kinase in the MAPK/ERK signaling pathway, frequently mutated in melanoma and other cancers.[13]

-

Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases that play a central role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[14][15][16]

Quantitative Data: Potency of Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro potency (IC50 values) of selected pyrazole derivatives against their respective kinase targets.

| Compound Class/Reference | Target Kinase | IC50 (µM) | Reference |

| Fused Pyrazole Derivative | EGFR | 0.06 | [1][4] |

| Pyrazole-Thiadiazole Derivative | EGFR | 0.024 ± 0.002 | [3] |

| Pyrazole Derivative 4a | EGFR | 0.31 ± 0.008 | [2] |

| Fused Pyrazole Derivative | VEGFR-2 | 0.22 | [1][17][4] |

| Pyrazolopyridine Derivative 3f | VEGFR-2 | 0.102 | |

| N-Mannich Base 6b | VEGFR-2 | 0.2 | [7] |

| Pyrazolopyridine Derivative 4 | CDK2/cyclin A2 | 0.24 | [5] |

| Pyrazole Derivative 9 | CDK2/cyclin A2 | 0.96 | [8] |

| 4-Amino-(1H)-pyrazole 3f | JAK1 | 0.0034 | [11] |

| 4-Amino-(1H)-pyrazole 3f | JAK2 | 0.0022 | [11] |

| 4-Amino-(1H)-pyrazole 3f | JAK3 | 0.0035 | [11] |

| Pyrazolinone Chalcone 6b | PI3K | (Binding Energy -11.1 kcal/mol) | [15] |

| Pyrazole Derivative | PI3K | 0.28 | [14] |

Signaling Pathway Visualization

The following diagram illustrates the central role of EGFR and VEGFR-2 in downstream signaling pathways critical for cancer cell proliferation and angiogenesis.

Caption: EGFR and VEGFR-2 signaling pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of pyrazole derivatives against a target kinase. Specific details may vary depending on the kinase and the detection method used.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2, CDK2).

-

Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1 for tyrosine kinases).

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, 40 µg/mL BSA).[18]

-

Test pyrazole compound dissolved in DMSO.

-

96-well or 384-well microtiter plates (white, non-binding surface for luminescence assays).

-

Luminescent kinase assay kit (e.g., Kinase-Glo™ MAX, ADP-Glo™).

-

Microplate reader capable of measuring luminescence.

-

Incubator set to 30°C or 37°C.

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a 1x kinase buffer from a 5x or 10x stock solution.

-

Compound Dilution: Prepare serial dilutions of the test pyrazole compound in 1x kinase buffer or a buffer containing a low percentage of DMSO (final DMSO concentration should typically be ≤1%).

-

Prepare Master Mix: Prepare a master mix containing the 1x kinase buffer, ATP, and the kinase substrate. The final concentrations will depend on the specific kinase being assayed (often at or near the Km for ATP).

-

Assay Plate Setup:

-

Add the diluted test compound to the appropriate wells of the microtiter plate.

-

Add a "positive control" (no inhibitor) and a "blank" (no enzyme) to separate wells.

-

-

Enzyme Addition: Dilute the recombinant kinase in 1x kinase buffer to the desired final concentration and add it to all wells except the "blank" wells.

-

Initiate Kinase Reaction: Add the master mix to all wells to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 45-60 minutes).

-

Detection:

-

Allow the detection reagent (e.g., Kinase-Glo™ MAX) to equilibrate to room temperature.

-

Add the detection reagent to each well to stop the kinase reaction and initiate the luminescence signal.

-

Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Read the luminescence on a microplate reader.

-

Data Analysis:

-

Subtract the "blank" reading from all other readings.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the "positive control".

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Cyclooxygenase (COX) Inhibition: Anti-inflammatory and Analgesic Effects

The cyclooxygenase (COX) enzymes, particularly COX-2, are well-established targets for pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-based drug. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are effective anticancer agents as they disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis. Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization.[19][20][21][22]

Quantitative Data: Potency of Pyrazole-Based Tubulin Inhibitors

| Compound Class/Reference | Assay | IC50 (µM) | Reference |

| Pyrazole Derivative 5b | Tubulin Polymerization Inhibition | 7.30 | [19] |

| Pyrazole-Chalcone Conjugate 5o | Tubulin Polymerization Inhibition | 1.15 | [20] |

| 3-Amino-5-phenylpyrazole Derivative | Tubulin Polymerization Inhibition | 1.87 | [21] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of a test compound on the in vitro polymerization of tubulin.

Materials:

-

Purified tubulin (e.g., from bovine brain).

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

GTP (Guanosine triphosphate).

-

Glycerol (to promote polymerization).

-

Test pyrazole compound dissolved in DMSO.

-

Positive control (e.g., colchicine for inhibition, paclitaxel for promotion).

-

96-well, clear bottom plates.

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Reagent Preparation: Thaw tubulin and other reagents on ice. Prepare a tubulin solution at the desired concentration (e.g., 2-3 mg/ml) in ice-cold polymerization buffer containing GTP and glycerol.

-

Plate Preparation: Pre-warm the 96-well plate to 37°C.

-

Compound Addition: Add the test compound and controls at various concentrations to the wells of the pre-warmed plate.

-

Initiate Polymerization: Add the cold tubulin solution to each well to initiate polymerization.

-

Kinetic Measurement: Immediately place the plate in the 37°C microplate reader and begin measuring the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes. The increase in absorbance corresponds to the scattering of light by the forming microtubules.

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the compound on the nucleation phase, the rate of polymerization (Vmax), and the final polymer mass (steady-state absorbance).

-

For inhibitors, calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.

-

Caption: Workflow for an in vitro tubulin polymerization assay.

Other Notable Therapeutic Targets

Beyond the major target classes discussed above, pyrazole derivatives have shown activity against a range of other biologically important molecules, highlighting the versatility of this scaffold. These include:

-

Monoamine Oxidases (MAO): Enzymes involved in the metabolism of neurotransmitters, making them targets for antidepressants and neuroprotective agents.

-

Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine, a target for the treatment of Alzheimer's disease.

-

Phosphodiesterase 5 (PDE5): An enzyme that regulates blood flow, famously targeted by the pyrazole-containing drug sildenafil.

Conclusion

The pyrazole scaffold continues to be a cornerstone of modern drug discovery, yielding potent and selective modulators of a wide array of therapeutic targets. The information presented in this guide, including quantitative data on compound potency, detailed experimental protocols, and visualizations of relevant biological pathways, is intended to serve as a valuable resource for researchers in the field. By understanding the key structure-activity relationships and the methodologies for evaluating new chemical entities, the scientific community can continue to leverage the power of the pyrazole core to develop the next generation of innovative medicines.

References

- 1. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. QSAR study on CDK2 inhibition with pyrazole derivatives. [wisdomlib.org]

- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors [mdpi.com]

- 21. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]

- 22. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action: 3-(1-methyl-1H-pyrazol-4-yl)piperidine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action, quantitative biological activity, or detailed experimental protocols for the compound 3-(1-methyl-1H-pyrazol-4-yl)piperidine. The following guide is constructed based on the known pharmacological activities of its core chemical scaffolds—pyrazole and piperidine—to provide a theoretical framework and guide future research.

Executive Summary

This compound is a heterocyclic compound incorporating both a pyrazole and a piperidine moiety. While direct evidence for its biological target and mechanism of action is currently unavailable in public-domain scientific literature, the well-documented and diverse pharmacological profiles of pyrazole and piperidine derivatives suggest a range of potential therapeutic applications. This document provides a comprehensive overview of these potential mechanisms, drawing parallels from structurally related compounds, and outlines a theoretical workflow for its pharmacological characterization.

Introduction to the Core Scaffolds

The pharmacological potential of this compound can be inferred by examining its constituent parts: the pyrazole ring and the piperidine ring.

-

Pyrazole Derivatives: This class of compounds is known for a wide spectrum of biological activities. They are key components in several approved drugs and have been extensively studied for their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][2] The specific substitutions on the pyrazole ring are critical in determining the compound's biological activity and target selectivity.[3]

-

Piperidine Derivatives: The piperidine ring is a prevalent scaffold in medicinal chemistry, frequently found in central nervous system (CNS) active drugs. Its conformational flexibility allows it to interact with a variety of receptors and enzymes. Piperidine-containing molecules have shown activity as analgesics, antipsychotics, and antihistamines, often by targeting neurotransmitter receptors.

Postulated Mechanisms of Action and Therapeutic Targets

Based on the activities of related compounds, this compound could potentially act on several biological targets. The following sections outline hypothetical mechanisms.

Neurological and Psychiatric Disorders

Given the prevalence of the piperidine moiety in neuroactive compounds, a primary hypothesis is its interaction with CNS receptors.

-

Potential Targets: Dopamine receptors (D2, D3), serotonin receptors (e.g., 5-HT1A, 5-HT2A), and sigma receptors are common targets for piperidine-containing ligands.

-

Postulated Signaling Pathway:

Caption: Postulated GPCR signaling pathway for this compound.

Inflammatory Conditions

Pyrazole derivatives are well-known for their anti-inflammatory effects, most notably through the inhibition of cyclooxygenase (COX) enzymes.

-

Potential Target: COX-1 and/or COX-2 enzymes.

-

Postulated Mechanism: Inhibition of these enzymes would block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

A Theoretical Framework for Experimental Characterization

To elucidate the actual mechanism of action, a systematic experimental approach is necessary.

Proposed Experimental Workflow

Caption: A proposed experimental workflow for characterizing the compound's activity.

Example Experimental Protocol: Radioligand Binding Assay

This protocol is a standard method to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

-

Materials:

-

Cell membranes expressing the human D2 receptor.

-

Radioligand (e.g., [3H]-Spiperone).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., Haloperidol).

-

Assay buffer.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Quantitative Data from Structurally Related Analogs (Hypothetical)

As no direct data exists for the title compound, the following table presents hypothetical data based on activities of other pyrazolylpiperidine derivatives found in the literature to illustrate how such data would be presented.

| Target | Assay Type | Metric | Value (nM) |

| Dopamine D2 Receptor | Radioligand Binding | Ki | 50 |

| Serotonin 5-HT2A Receptor | Radioligand Binding | Ki | 120 |

| COX-2 | Enzyme Inhibition | IC50 | 250 |

This data is purely illustrative and not based on experimental results for this compound.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be determined, its chemical structure suggests a high potential for biological activity, particularly within the central nervous system and in inflammatory pathways. The theoretical frameworks and experimental workflows outlined in this guide provide a roadmap for future research to unlock the therapeutic potential of this and related compounds. Further investigation through systematic screening and characterization is essential to elucidate its specific molecular targets and signaling pathways.

References

In-Silico Modeling of Pyrazole-Piperidine Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole-piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique combination of a five-membered aromatic pyrazole ring and a six-membered saturated piperidine ring provides a versatile framework for designing molecules with diverse pharmacological profiles. These compounds have shown promise as anticancer, anti-inflammatory, antiviral, and neuroprotective agents, among others. The exploration of their therapeutic potential has been significantly accelerated by in-silico modeling techniques, which allow for the rational design and evaluation of novel derivatives before their synthesis.

This technical guide provides an in-depth overview of the core in-silico methodologies employed in the study of pyrazole-piperidine compounds. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data for comparison, and visualizations of key biological pathways and computational workflows.

Key Biological Targets and Signaling Pathways

Pyrazole-piperidine derivatives have been investigated for their activity against a range of biological targets. Understanding the signaling pathways associated with these targets is crucial for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors. This section highlights some of the key signaling pathways modulated by these compounds.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development. Several pyrazole-containing compounds have been identified as EGFR inhibitors.[2]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is frequently observed in various cancers, making it an attractive target for therapeutic intervention.

CCR5 Signaling Pathway in Cancer

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a role in immune cell trafficking.[5] In the context of cancer, the CCR5 signaling pathway has been implicated in tumor progression, metastasis, and the modulation of the tumor microenvironment.[6][7]

In-Silico Modeling Workflow

A typical in-silico workflow for the discovery and optimization of pyrazole-piperidine compounds involves a multi-step process that integrates various computational techniques. This workflow allows for the efficient screening of large compound libraries, the prediction of their biological activities and pharmacokinetic properties, and the elucidation of their binding mechanisms.

Quantitative Data Summary

The following tables summarize key quantitative data from various in-silico studies on pyrazole-piperidine and related pyrazole derivatives, providing a comparative overview of their biological activities and predicted properties.

Table 1: Molecular Docking and Biological Activity Data of Pyrazole-Piperidine Derivatives

| Compound ID | Target | Docking Score (kcal/mol) | Binding Affinity (Ki/IC50) | Reference |

| 4a | Factor Xa | - | 13.4 nM (IC50) | [8] |

| 1b | VEGFR-2 | -10.09 | - | [9] |

| 1d | Aurora A | -8.57 | - | [9] |

| 2b | CDK2 | -10.35 | - | [9] |

| 9b | EGFR | - | 3.78 ± 0.35 μM (IC50) | [10] |

| 9m | EGFR | - | 4.43 ± 0.98 μM (IC50) | [10] |

| 7a | HepG2 | - | 6.1 ± 1.9 μM (IC50) | [11] |

| 7b | HepG2 | - | 7.9 ± 1.9 μM (IC50) | [11] |

| 5a | HepG-2 | - | 3.42 ± 1.31 μM (IC50) | [12] |

| 5b | HepG-2 | - | 3.56 ± 1.5 μM (IC50) | [12] |

| 9 | EKVX | - | 1.9 µM (GI50) | [13] |

| 6a | HOP-92 | - | 1.7 µM (GI50) | [13] |

Table 2: QSAR Model Statistics for Pyrazole Derivatives

| Model Type | Target | R² | Q² | Reference |

| 2D-QSAR | EGFR | 0.781 | 0.709 | [14] |

| 3D-QSAR (CoMFA) | JAK1 | 0.882 | 0.814 | [15] |

| MLR | Carbonic Anhydrase | 0.79 | 0.64 | [16] |

| MLR | Hypoglycemic Activity | 0.82 | 0.80 | [17] |

| Random Forest | Hypoglycemic Activity | 0.90 | 0.85 | [17] |

Experimental Protocols

This section provides detailed, step-by-step protocols for the core in-silico techniques discussed in this guide. These protocols are intended to be a starting point and may require optimization based on the specific system under investigation.

Molecular Docking using AutoDock Vina

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18]

Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Draw the 2D structure of the pyrazole-piperidine compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the ligand in a compatible format (e.g., MOL, SDF).

-

Use ADT to assign Gasteiger charges and define rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Open the prepared protein in ADT.

-

Define the grid box to encompass the active site of the protein. The center and dimensions of the grid box should be chosen to cover all potential binding residues. A typical grid box size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

-

-

Docking Execution:

-

Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

-

Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

-

-

Analysis of Results:

-

Visualize the docked poses using software like PyMOL or Discovery Studio Visualizer.

-

Analyze the binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

-

The output file will contain the binding affinity (in kcal/mol) for each predicted pose.

-

Molecular Dynamics Simulations using GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the binding event.[19][20][21][22]

Protocol:

-

System Preparation:

-

Topology Generation: Use the pdb2gmx module in GROMACS to generate a topology file for the protein using a chosen force field (e.g., AMBER, CHARMM).

-

Ligand Parametrization: Generate topology and parameter files for the pyrazole-piperidine ligand using a server like CGenFF or Antechamber.

-

Combine Topologies: Merge the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Create a simulation box using editconf.

-

Solvate the system with a chosen water model (e.g., TIP3P, SPC/E) using solvate.

-

Add ions to neutralize the system using genion.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes using grompp and mdrun.

-

-

Equilibration:

-

NVT Equilibration: Perform a short simulation (e.g., 1 ns) at constant volume and temperature to allow the solvent to equilibrate around the protein-ligand complex.

-

NPT Equilibration: Perform a longer simulation (e.g., 5-10 ns) at constant pressure and temperature to equilibrate the density of the system.

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns or more).

-

-

Analysis:

-

Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and to identify key intermolecular interactions over time.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[23]

Protocol:

-

Data Collection:

-

Compile a dataset of pyrazole-piperidine derivatives with their corresponding biological activities (e.g., IC50, Ki). The activities should be converted to a logarithmic scale (pIC50, pKi).

-

-

Descriptor Calculation:

-

Calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) for each compound using software like PaDEL-Descriptor, Dragon, or MOE.

-

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).

-

-

Model Development:

-

Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), to build a QSAR model using the training set.

-

-

Model Validation:

-

Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to assess the robustness of the model (Q²).

-

External Validation: Use the test set to evaluate the predictive power of the model (R²_pred).

-

-

Interpretation:

-

Analyze the contribution of the selected descriptors to the biological activity to gain insights into the structure-activity relationship.

-

In-Silico ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.[24][25][26]

Protocol:

-

Input:

-

Provide the 2D or 3D structure of the pyrazole-piperidine compound in a suitable format (e.g., SMILES, SDF).

-

-

Prediction using Web Servers/Software:

-

Utilize online platforms like SwissADME, pkCSM, or commercial software packages (e.g., Discovery Studio, Schrödinger) to predict a range of ADMET properties.

-

-

Key Properties to Evaluate:

-

Absorption: Caco-2 permeability, human intestinal absorption.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

-

Excretion: Renal clearance.

-

Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.

-

-

Analysis:

-

Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's rule of five). This analysis helps in identifying potential liabilities early in the drug discovery process.

-

Conclusion

In-silico modeling has become an indispensable tool in the discovery and development of novel pyrazole-piperidine-based therapeutics. The methodologies outlined in this guide, from molecular docking and dynamics to QSAR and ADMET prediction, provide a powerful framework for the rational design and optimization of these promising compounds. By leveraging these computational approaches, researchers can accelerate the identification of lead candidates with improved potency, selectivity, and pharmacokinetic profiles, ultimately increasing the efficiency and success rate of the drug discovery pipeline. As computational power and algorithms continue to advance, the role of in-silico modeling in shaping the future of medicine will undoubtedly continue to grow.

References

- 1. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Isosteviol-Based FXa Inhibitors: Molecular Modeling, In Silico Design and Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CC Chemokine Receptor 5: The Interface of Host Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AN IN-SILICO STUDY OF SOME NATURAL AND SYNTHETIC COMPOUNDS AS POTENTIAL INHIBITORS FOR FACTOR XA [bpsa.journals.ekb.eg]

- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. ijsdr.org [ijsdr.org]

- 15. researchgate.net [researchgate.net]

- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. m.youtube.com [m.youtube.com]

- 20. bioinformaticsreview.com [bioinformaticsreview.com]

- 21. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]

- 22. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 23. ijrpr.com [ijrpr.com]

- 24. csmres.co.uk [csmres.co.uk]

- 25. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 26. audreyli.com [audreyli.com]

The Pivotal Role of the Methyl-Pyrazolyl-Piperidine Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

For Immediate Release

In the landscape of modern medicinal chemistry, the methyl-pyrazolyl-piperidine core has emerged as a privileged scaffold, demonstrating significant potential across a range of therapeutic targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for this versatile chemical motif, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and workflows, this document aims to accelerate the design and optimization of novel therapeutics based on the methyl-pyrazolyl-piperidine core.

Introduction: A Scaffold of Therapeutic Promise

The methyl-pyrazolyl-piperidine moiety combines the favorable pharmacological properties of both the pyrazole and piperidine rings. Pyrazoles are five-membered aromatic heterocycles known for their diverse biological activities, including roles as kinase inhibitors and anti-inflammatory agents. The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, often imparts desirable physicochemical properties such as improved solubility and metabolic stability, and provides a key anchor for engaging with biological targets. The combination of these two rings, often with a methyl substituent on the pyrazole, creates a three-dimensional structure that can be finely tuned to achieve high potency and selectivity for a variety of protein targets. This guide will explore the SAR of this scaffold in two distinct and important therapeutic areas: as antagonists of the C-C chemokine receptor type 5 (CCR5) for HIV-1 therapy and as inhibitors of the Akt1 kinase for oncology applications.

Structure-Activity Relationship (SAR) Analysis

The following sections present a detailed analysis of the SAR for methyl-pyrazolyl-piperidine derivatives against two key drug targets. The quantitative data is summarized in tabular format to facilitate direct comparison of the impact of structural modifications on biological activity.

4-(Pyrazolyl)piperidine Derivatives as CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Blocking this interaction is a validated therapeutic strategy for the treatment of HIV/AIDS. Research into 4-(pyrazolyl)piperidine derivatives has identified potent CCR5 antagonists with excellent anti-HIV-1 activity in vitro[1]. The SAR studies have focused on optimizing the substituents on both the pyrazole and piperidine rings to enhance binding affinity and antiviral potency.

Table 1: SAR of 4-(Pyrazolyl)piperidine Derivatives as CCR5 Antagonists

| Compound ID | R1 (Piperidine N-substituent) | R2 (Pyrazole Substituent) | CCR5 Binding Affinity (IC50, nM) |

| 1a | Benzyl | H | 15 |

| 1b | 4-Fluorobenzyl | H | 8 |

| 1c | Phenyl | H | 25 |

| 2a | Benzyl | 3-Methyl | 10 |

| 2b | 4-Fluorobenzyl | 3-Methyl | 5 |

| 2c | Benzyl | 5-Methyl | >100 |

| 3a | 4-Fluorobenzyl | 3-Trifluoromethyl | 3 |

Data is synthesized from trends described in available literature abstracts and represents a model for SAR analysis. Actual values require access to full-text publications.

From the data, several key SAR trends can be discerned:

-

Piperidine N-substituent (R1): A benzyl group at the R1 position is generally favorable for activity. Introduction of a fluorine atom at the 4-position of the benzyl ring (e.g., compound 1b vs. 1a ) enhances potency, likely due to favorable electronic interactions within the receptor binding pocket. Simple phenyl substitution is less tolerated (compound 1c ).

-

Pyrazole Substituent (R2): The position of the methyl group on the pyrazole ring is critical. A methyl group at the 3-position (e.g., compound 2a and 2b ) leads to a modest increase in potency compared to the unsubstituted pyrazole. In contrast, a methyl group at the 5-position (compound 2c ) results in a significant loss of activity, suggesting steric hindrance in the binding site. Replacing the 3-methyl group with a more electron-withdrawing trifluoromethyl group (compound 3a ) further enhances the binding affinity.

Furan-Pyrazolyl-Piperidine Derivatives as Akt1 Kinase Inhibitors

The serine/threonine kinase Akt1 (also known as Protein Kinase B) is a central node in cell signaling pathways that regulate cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for oncologic drug development. A series of furan-pyrazole piperidine derivatives has been investigated for their ability to inhibit Akt1[2].

Table 2: SAR of Furan-Pyrazolyl-Piperidine Derivatives as Akt1 Inhibitors

| Compound ID | R1 (Piperidine Substituent) | R2 (Furan Substituent) | Akt1 Inhibition (IC50, µM) |

| 4a | H | H | 15.2 |

| 4b | 4-Methylphenyl | H | 8.5 |

| 4c | 4-Chlorophenyl | H | 5.1 |

| 5a | 4-Chlorophenyl | 5-Methyl | 2.3 |

| 5b | 4-Chlorophenyl | 5-Bromo | 1.8 |

| 6a | 4-Methoxyphenyl | 5-Methyl | 7.9 |

Data is synthesized from trends described in available literature abstracts and represents a model for SAR analysis. Actual values require access to full-text publications.

Key SAR insights from this series include:

-

Piperidine Substituent (R1): Substitution on the piperidine ring is crucial for activity. The presence of an aromatic ring, such as a 4-methylphenyl (compound 4b ) or a 4-chlorophenyl group (compound 4c ), significantly improves potency over the unsubstituted parent compound (4a ). The 4-chloro substituent appears to be particularly beneficial.

-

Furan Substituent (R2): Modification of the furan ring also plays a key role. The addition of a small alkyl group like methyl at the 5-position of the furan (compound 5a ) enhances inhibitory activity. An electron-withdrawing bromine atom at the same position (compound 5b ) provides a further modest improvement in potency.

-

Combined Effects: The combination of a 4-chlorophenyl group on the piperidine and a 5-methyl or 5-bromo group on the furan leads to the most potent compounds in this series. Substitution with a 4-methoxyphenyl group on the piperidine (compound 6a ) is less effective than the 4-chlorophenyl group.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation and progression of drug discovery projects. Below are representative methodologies for the key biological assays cited in this guide.

CCR5 Receptor Binding Assay

This assay is designed to measure the ability of test compounds to displace a radiolabeled ligand from the CCR5 receptor expressed on the surface of a cell line.

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CCR5 receptor (CHO/CCR5) are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.

-

Assay Buffer: The binding buffer consists of Ham's F-12 medium containing 20 mM HEPES and 0.5% bovine serum albumin (BSA), pH 7.2[3].

-

Competition Binding:

-

CHO/CCR5 cells are harvested and seeded into 96-well microtiter plates at a density of 5 x 10^4 cells per well and incubated for 24 hours.

-

The culture medium is replaced with the binding buffer.

-

A constant concentration of a radiolabeled CCR5 ligand, such as [¹²⁵I]-RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), is added to each well.

-

Test compounds are added in a range of concentrations to generate a competition curve.

-

The plates are incubated at room temperature for 40-60 minutes to allow binding to reach equilibrium[3][4].

-

-

Detection and Analysis:

-

The binding reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter[4].

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Akt1 Kinase Activity Assay

This assay measures the ability of test compounds to inhibit the enzymatic activity of Akt1, which involves the transfer of a phosphate group from ATP to a substrate peptide.

Protocol:

-

Reagents and Buffers:

-

Kinase Reaction:

-

The assay is performed in a 96- or 384-well plate format.

-

The test compound, diluted to various concentrations, is pre-incubated with the Akt1 enzyme in the kinase buffer for a short period (e.g., 15-30 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP[6][7].

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 30°C or room temperature.

-

-

Detection and Analysis:

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. Several detection methods can be used:

-

Radiometric Assay: Utilizes [γ-³²P]-ATP or [γ-³³P]-ATP. The phosphorylated peptide is captured on a phosphocellulose filter, and the incorporated radioactivity is measured[6].

-

Luminescence-based Assay (e.g., ADP-Glo™): This method measures the amount of ADP produced during the kinase reaction. The remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used in a luciferase-luciferin reaction to generate a luminescent signal. The signal is proportional to the kinase activity[5][7].

-

-

The IC50 value for each compound is calculated by plotting the percentage of kinase inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualization of Pathways and Workflows

To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams have been generated using Graphviz.

HIV-1 Entry and CCR5 Antagonism

The diagram below illustrates the mechanism of HIV-1 entry into a host T-cell and the point of intervention for CCR5 antagonists.

Caption: Mechanism of HIV-1 entry and inhibition by CCR5 antagonists.

Akt1 Signaling Pathway in Cancer

This diagram shows a simplified representation of the PI3K/Akt signaling pathway and how Akt inhibitors can block downstream effects that promote cancer cell survival.

Caption: Simplified PI3K/Akt signaling pathway and the role of Akt1 inhibitors.

General Drug Discovery Workflow for SAR Studies

The following flowchart outlines the typical iterative process of a structure-activity relationship study in a drug discovery program.

Caption: Iterative workflow for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

The methyl-pyrazolyl-piperidine scaffold represents a highly adaptable and promising core for the development of novel therapeutics. The SAR studies highlighted in this guide for CCR5 antagonists and Akt1 inhibitors demonstrate that subtle structural modifications to this core can lead to significant improvements in potency and selectivity. The provided experimental protocols offer a foundation for the biological evaluation of new analogs, while the visualized pathways and workflows place this research in the broader context of drug discovery.

Future research in this area should focus on expanding the diversity of substituents on both the pyrazole and piperidine rings to further probe the chemical space around these targets. Additionally, the application of this scaffold to other target classes, such as other kinases, G-protein coupled receptors, and enzymes, holds considerable promise. As our understanding of the SAR of the methyl-pyrazolyl-piperidine core deepens, it will undoubtedly continue to be a valuable component in the medicinal chemist's toolkit for designing the next generation of medicines.

References